molecular formula C6H8NO3P B1200514 (4-Aminophenyl)phosphonic acid CAS No. 5337-17-7

(4-Aminophenyl)phosphonic acid

Cat. No.: B1200514
CAS No.: 5337-17-7
M. Wt: 173.11 g/mol
InChI Key: OAOBMEMWHJWPNA-UHFFFAOYSA-N
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Description

(4-Aminophenyl)phosphonic acid, also known as phosphanilic acid, is an organic phosphorus compound with the molecular formula C₆H₈NO₃P. It is characterized by the presence of an amino group (-NH₂) attached to a phenyl ring, which is further bonded to a phosphonic acid group (-PO₃H₂). This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

(4-Aminophenyl)phosphonic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as proteases and phosphatases, where it mimics the transition state of the substrate, thereby inhibiting the enzyme’s activity . This compound also interacts with proteins and other biomolecules, forming stable complexes that can alter their function. The nature of these interactions is primarily based on the ability of this compound to form hydrogen bonds and ionic interactions with the active sites of enzymes and proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to the active sites of enzymes and inhibit their activity. This compound acts as a competitive inhibitor, where it competes with the natural substrate for binding to the enzyme’s active site . The binding interactions involve hydrogen bonds and ionic interactions between the amino and phosphonic groups of this compound and the residues in the enzyme’s active site. This inhibition can lead to changes in enzyme activity, affecting various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound can undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity, which can have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect, beyond which toxicity increases significantly.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism . It interacts with enzymes such as aminotransferases and dehydrogenases, affecting the levels of key metabolites and altering metabolic flux. The presence of this compound can lead to the accumulation of certain intermediates and the depletion of others, thereby impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within different cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and cellular processes. The localization of this compound within the cell can impact its efficacy as an inhibitor and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Aminophenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylphosphonic acid with ammonia in the presence of copper(I) oxide. The reaction proceeds as follows: [ \text{4-Bromophenylphosphonic acid} + \text{Ammonia} \xrightarrow{\text{Copper(I) oxide}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

(4-Aminophenyl)phosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Aminobenzylphosphonic acid: Similar structure but with a benzyl group instead of a phenyl group.

    4-Nitrophenylphosphonic acid: Contains a nitro group instead of an amino group.

Uniqueness: (4-Aminophenyl)phosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(4-aminophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOBMEMWHJWPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201532
Record name Phosphanilic acid
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Molecular Weight

173.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-17-7
Record name P-(4-Aminophenyl)phosphonic acid
Source CAS Common Chemistry
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Record name Phosphanilic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337177
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Record name 5337-17-7
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Record name (p-Aminophenyl)phosphonic acid
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Record name Phosphanilic acid
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Record name (4-aminophenyl)phosphonic acid
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Record name PHOSPHANILIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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